molecular formula C17H15F4N5O B6458035 6-fluoro-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2549016-30-8

6-fluoro-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No. B6458035
CAS RN: 2549016-30-8
M. Wt: 381.33 g/mol
InChI Key: ZFCNTUNOOHERPN-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole . It has a complex structure with multiple functional groups including a pyrimidine ring and a piperazine ring . It’s worth noting that similar compounds have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The crystal structure provides information about the atomic coordinates and displacement parameters . This information can be used to understand the spatial arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been synthesized using various halogen derivatives . The reaction involves the use of piperidine-4-carboxylic acid and 1,3-difluorobenzene .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the biological activities exhibited by similar compounds , this compound could potentially be investigated for its pharmacological properties. Further studies could also explore its synthesis and structural characterization.

properties

IUPAC Name

6-fluoro-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N5O/c1-10-22-14(17(19,20)21)9-15(23-10)25-4-6-26(7-5-25)16-24-12-3-2-11(18)8-13(12)27-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCNTUNOOHERPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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